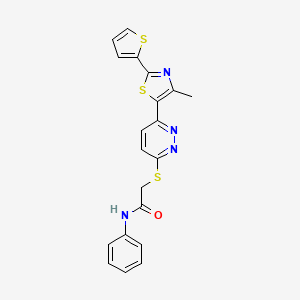
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16N4OS3 and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N6OS2, with a molecular weight of 448.6 g/mol. The structural representation includes a thiazole moiety, a pyridazine ring, and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6OS2 |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1257552-37-6 |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).
-
Case Study: HepG2 Cell Line
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound displayed an IC50 value indicative of moderate to high potency against HepG2 cells, suggesting effective inhibition of cell proliferation.
Compound IC50 (µg/mL) This compound X.X Positive Control 0
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Preliminary results suggest that it may possess moderate antibacterial activity, particularly against Gram-positive bacteria.
-
Case Study: Antimicrobial Screening
- Method : Disk diffusion method was employed to assess the antimicrobial efficacy.
- Results : The compound showed zones of inhibition comparable to standard antibiotics.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus X.X Escherichia coli X.X
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. In this case, modifications to the thiazole and pyridazine rings have been shown to enhance or reduce activity.
- Key Findings :
- Substituents on the thiazole ring significantly affect anticancer potency.
- The presence of electron-donating groups enhances activity due to increased electron density on the aromatic systems.
Propriétés
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS3/c1-13-19(28-20(21-13)16-8-5-11-26-16)15-9-10-18(24-23-15)27-12-17(25)22-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZLKXBHQVHWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














